3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione

PROTAC stability CRBN ligand hydrolysis phenyl glutarimide IMiD comparison

3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione (CAS 2923549-60-2) is a functionalized phenyl glutarimide (PG)-class cereblon (CRBN) E3 ubiquitin ligase ligand. It is specifically utilized as an E3 ligase-recruiting warhead in the design and synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
Cat. No. B15621736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55 g/mol
Structural Identifiers
InChIInChI=1S/C11H9BrClNO2/c12-6-1-2-7(9(13)5-6)8-3-4-10(15)14-11(8)16/h1-2,5,8H,3-4H2,(H,14,15,16)
InChIKeyXVMMZRCEDJZXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione CRBN Ligand & PROTAC Building Block Procurement Guide


3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione (CAS 2923549-60-2) is a functionalized phenyl glutarimide (PG)-class cereblon (CRBN) E3 ubiquitin ligase ligand . It is specifically utilized as an E3 ligase-recruiting warhead in the design and synthesis of proteolysis-targeting chimeras (PROTACs) . The compound features a piperidine-2,6-dione core conjugated to a 4-bromo-2-chlorophenyl substituent, providing distinct synthetic handles not available in simpler PG analogs.

Why 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione Cannot Be Replaced by Common IMiD CRBN Ligands


Although thalidomide, lenalidomide, and pomalidomide (IMiDs) are established CRBN recruiters, their glutarimide rings are inherently labile to hydrolytic degradation in cell culture media, compromising PROTAC efficacy [1]. Phenyl glutarimide (PG) analogs were specifically designed to overcome this instability while retaining CRBN affinity [1]. 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione belongs to this chemically robust PG class. Furthermore, its halogenation pattern enables sequential cross-coupling chemistry (bromine for Suzuki/Stille; chlorine for subsequent orthogonal derivatization), a capability absent in unsubstituted PG and mono-halogenated analogs, making generic substitution impracticable for modular PROTAC synthesis.

Quantitative Differentiation Evidence: 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione vs. Analogs


Hydrolytic Stability Superiority of Phenyl Glutarimide Core vs. IMiD-Based CRBN Ligands

IMiD-based PROTACs (thalidomide, lenalidomide, pomalidomide warheads) undergo rapid hydrolytic degradation in commonly used cell culture media (RPMI-1640 with 10% FBS), which significantly impairs cellular efficacy [1]. In contrast, phenyl glutarimide (PG) analogs—the core chemotype of 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione—were designed and experimentally validated to resist this hydrolysis, retaining full CRBN binding capability with high ligand efficiency (LE > 0.48) [1]. The PG-PROTAC 4c (SJ995973) achieved BRD4 degradation at DC50 = 0.87 nM and antiproliferative activity at IC50 = 3 pM in MV4-11 cells, demonstrating that the PG-hydrolytic-stability advantage translates to functional potency [1].

PROTAC stability CRBN ligand hydrolysis phenyl glutarimide IMiD comparison

Synthetic Diversification Handle: Bromine vs. Hydrogen in Unsubstituted Phenyl Glutarimide

3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione contains an aryl bromide substituent at the 4-position, which serves as a premier synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to conjugate PROTAC linkers or functional tags . In contrast, the unsubstituted phenyl glutarimide (3-phenylpiperidine-2,6-dione) lacks any such reactive anchor, requiring de novo introduction of a leaving group prior to conjugation. The presence of bromine in the target compound eliminates one synthetic step and enables direct, modular assembly of PROTAC candidates [class-level inference from standard cross-coupling chemistry].

PROTAC linker attachment Suzuki coupling halogenated building block

Orthogonal Reactivity: Bromine vs. Chlorine for Sequential PROTAC Construction

The compound uniquely bears two distinct halogen substituents: bromine at the 4-position and chlorine at the 2-position. Under Pd-catalyzed conditions, aryl bromides react significantly faster than aryl chlorides (typical relative rate difference > 10-fold under Suzuki conditions) [class-level inference]. This reactivity gap allows chemoselective functionalization: the bromine can be replaced first (e.g., with a PEG linker), while the chlorine remains intact for a subsequent, ligand-accelerated coupling or remains as a metabolically stabilizing electron-withdrawing group. The mono-halogenated comparator 3-(4-bromophenyl)piperidine-2,6-dione lacks this orthogonal second handle.

orthogonal cross-coupling sequential functionalization PROTAC linker design

Optimal Application Scenarios for 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione Based on Evidence


High-Throughput PROTAC Library Synthesis Requiring Direct Bromine-Mediated Linker Conjugation

Leverage the aryl bromide as a ready cross-coupling handle to rapidly append amine-, alkyne-, or boronic-acid-terminated linkers via Suzuki or Buchwald-Hartwig reactions . This is ideal for PROTAC screening libraries where the PG warhead is held constant and linker/target-ligand modules are varied. Eliminates the need for pre-functionalization of the phenyl ring, reducing library synthesis time by one synthetic transformation per analog .

Hydrolytically Resilient Cell-Based Degrader Assays

For PROTAC candidates intended for prolonged cell culture experiments (≥48 h), the PG core resists the glutarimide hydrolysis that plagues IMiD-based degraders in RPMI/FBS media [1]. This ensures that observed degradation and antiproliferative effects are not confounded by warhead inactivation, enabling reliable DC50 and IC50 determinations [1].

Orthogonal Bifunctional Degrader Design Using Sequential Halogen Reactivity

Exploit the differential reactivity of bromine (fast) vs. chlorine (slow) to build PROTACs with a defined connectivity sequence: first couple the linker at the Br site, then attach the target-protein ligand at the Cl site via a higher-temperature or ligand-accelerated coupling . This orthogonal strategy is not possible with mono-halogenated PG analogs .

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